CYP1B1-IN-1

Description

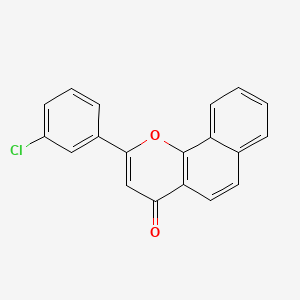

Structure

3D Structure

Properties

Molecular Formula |

C19H11ClO2 |

|---|---|

Molecular Weight |

306.7 g/mol |

IUPAC Name |

2-(3-chlorophenyl)benzo[h]chromen-4-one |

InChI |

InChI=1S/C19H11ClO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H |

InChI Key |

GTBLQVSIEGDPPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Potent CYP1B1 Inhibitor: A Technical Guide to 2,4,3′,5′-Tetramethoxystilbene (TMS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of procarcinogens and steroid hormones, making it a significant target in cancer research.[1][2] Overexpressed in a wide array of tumors, its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 2,4,3′,5′-tetramethoxystilbene (TMS), a potent and selective CYP1B1 inhibitor.[2][3] Detailed experimental methodologies, quantitative inhibitory data, and visualizations of key signaling pathways are presented to assist researchers in the ongoing development of novel CYP1B1-targeted therapies.

Introduction: The Role of CYP1B1 in Disease

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are primarily involved in the metabolism of a wide range of endogenous and exogenous compounds.[4] Notably, CYP1B1 is implicated in the metabolic activation of procarcinogens to their ultimate carcinogenic forms. Its expression is often elevated in tumor tissues compared to corresponding normal tissues, making it an attractive target for cancer therapy and chemoprevention.

CYP1B1's role extends to the metabolism of steroid hormones, particularly estrogens, which has implications for hormone-dependent cancers. Beyond oncology, CYP1B1 is involved in the development of glaucoma and metabolic diseases. The discovery of potent and selective inhibitors of CYP1B1 is therefore a critical area of research for developing novel therapeutic interventions.

Discovery of 2,4,3′,5′-Tetramethoxystilbene (TMS) as a Lead CYP1B1 Inhibitor

2,4,3′,5′-Tetramethoxystilbene (TMS) was identified as a highly potent and selective inhibitor of CYP1B1. As a methylated analog of resveratrol, TMS demonstrates significantly improved inhibitory activity and selectivity for CYP1B1 over other CYP1A isoforms.

Quantitative Inhibitory Profile

The inhibitory potency of TMS against CYP1B1 and its selectivity over other major CYP450 isoforms are summarized in the tables below.

| Parameter | Value | Inhibition Type |

| IC50 | 6 nM | Competitive |

| Ki | 3 nM | |

| Table 1: Inhibitory Potency of TMS against Human CYP1B1 |

| CYP Isoform | TMS IC50 Value | Selectivity (fold) vs. CYP1B1 |

| CYP1A1 | 300 nM | 50 |

| CYP1A2 | 3.1 µM (3100 nM) | 517 |

| Table 2: Selectivity Profile of TMS against other Human CYP Isoforms |

Synthesis of 2,4,3′,5′-Tetramethoxystilbene (TMS)

The primary synthetic route to TMS is the Wittig reaction, which allows for the stereoselective formation of the trans-alkene bond.

Experimental Protocol: Wittig Synthesis of TMS

This protocol outlines the general steps for the synthesis of (E)-2,3',4,5'-tetramethoxystilbene.

Materials:

-

3,5-Dimethoxybenzyltriphenylphosphonium bromide

-

2,4-Dimethoxybenzaldehyde

-

Strong base (e.g., sodium hydride or n-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base (e.g., 1.1 equivalents of sodium hydride).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to deep red or orange.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-2,3',4,5'-tetramethoxystilbene.

-

Key Experimental Protocols for Biological Evaluation

CYP1B1 Inhibition Assay (EROD Assay)

The ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to measure the catalytic activity of CYP1A and CYP1B1 enzymes.

Principle: The assay measures the O-deethylation of the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. The rate of resorufin formation is directly proportional to the enzyme activity.

Materials:

-

Recombinant human CYP1B1 enzyme (e.g., in microsomes)

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)

-

TMS (test inhibitor) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of TMS in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well black microplate, add the following in order:

-

Potassium phosphate buffer

-

Recombinant human CYP1B1 enzyme

-

TMS solution at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a pre-warmed mixture of the NADPH regenerating system and 7-ethoxyresorufin.

-

Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition at each TMS concentration relative to the vehicle control and calculate the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

TMS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of TMS (typically from a stock solution in DMSO) and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways Modulated by CYP1B1

CYP1B1 has been shown to influence several key signaling pathways implicated in cancer progression. Inhibition of CYP1B1 by compounds like TMS can therefore modulate these pathways.

Wnt/β-catenin Signaling Pathway

CYP1B1 can activate the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation.

Caption: CYP1B1-mediated activation of the Wnt/β-catenin signaling pathway.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel CYP1B1 inhibitor.

Caption: Experimental workflow for CYP1B1 inhibitor discovery and development.

Conclusion

2,4,3′,5′-Tetramethoxystilbene (TMS) serves as a valuable chemical tool and a promising lead compound for the development of novel anticancer agents targeting CYP1B1. Its high potency and selectivity, coupled with a well-defined synthetic route, make it an excellent candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers dedicated to advancing the field of CYP1B1-targeted therapies.

References

- 1. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 1B1 (CYP1B1) in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that has garnered significant attention in oncology research due to its differential expression in tumor tissues compared to normal tissues. This technical guide provides an in-depth exploration of the multifaceted role of CYP1B1 in cancer progression. It covers the enzymatic function of CYP1B1 in the metabolic activation of pro-carcinogens and steroid hormones, its intricate involvement in key oncogenic signaling pathways, and its contribution to therapeutic resistance. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of monooxygenases.[1] Unlike many other CYPs, which are primarily expressed in the liver, CYP1B1 is predominantly found in extrahepatic tissues.[2] A compelling body of evidence has established the overexpression of CYP1B1 in a wide array of human cancers, including those of the breast, colon, lung, ovary, and prostate, while being undetectable or expressed at very low levels in corresponding normal tissues.[3][4][5] This tumor-specific expression pattern has positioned CYP1B1 as a promising biomarker and a therapeutic target in oncology.

This guide will delve into the core mechanisms by which CYP1B1 contributes to cancer progression, focusing on:

-

Enzymatic Activity: The role of CYP1B1 in metabolizing endogenous and exogenous compounds, leading to the generation of carcinogenic metabolites.

-

Signaling Pathways: The integration of CYP1B1 into cellular signaling networks that control cell proliferation, survival, and metastasis.

-

Therapeutic Implications: The involvement of CYP1B1 in chemoresistance and its potential as a target for novel anti-cancer strategies.

Quantitative Data on CYP1B1 in Cancer

The differential expression of CYP1B1 between tumor and normal tissues is a hallmark of its role in cancer. The following tables summarize quantitative data from various studies.

Table 1: CYP1B1 Expression in Human Tumors vs. Normal Tissues

| Cancer Type | Method | Fold Change (Tumor vs. Normal) | Reference |

| Bladder Cancer | qRT-PCR | 65% of tumors showed overexpression | |

| Colon Cancer | qRT-PCR | 60% of tumors showed overexpression | |

| Breast Cancer | Immunohistochemistry | 77-82% of tumors positive | |

| Ovarian Cancer | Immunohistochemistry | >92% of primary tumors positive | |

| Various Cancers | Immunohistochemistry | 96% of 127 tumor samples positive |

Table 2: Kinetic Parameters of CYP1B1 for Pro-carcinogen and Estrogen Metabolism

| Substrate | Product | K_m (μM) | k_cat (h⁻¹) | Reference |

| 17β-estradiol (E2) | 4-hydroxyestradiol (4-OHE2) | 4.6 ± 0.7 | - | |

| 4-OHE2-1(α,β)-N7-guanine | DNA Adduct | 4.6 ± 0.7 | 45 ± 1.6 | |

| 4-OHE2-1(α,β)-N3-adenine | DNA Adduct | 4.6 ± 1.0 | 30 ± 1.5 |

Table 3: IC₅₀ Values of Select CYP1B1 Inhibitors

| Inhibitor | IC₅₀ | Reference |

| 2,4,2',6'-Tetramethoxystilbene | 2 nM | |

| Rhapontigenin | 9 μM | |

| Pterostilbene | 3.2 μM | |

| Paradisin A | 3.56 μM | |

| 3,5,7-trihydroxyflavone (galangin) | 3 nM | |

| α-Naphthoflavone derivative | 0.043 nM | |

| Proanthocyanidin | 2.53 ± 0.01 μM |

Core Signaling Pathways Involving CYP1B1

CYP1B1 is integrated into several signaling pathways that are crucial for cancer progression.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to ligands, such as polycyclic aromatic hydrocarbons (PAHs), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter region of target genes, including CYP1B1, leading to their transcription.

Estrogen Metabolism and Carcinogenesis

CYP1B1 plays a critical role in the metabolism of estrogens, particularly the conversion of 17β-estradiol (E2) to catechol estrogens, primarily 4-hydroxyestradiol (4-OHE2). 4-OHE2 can be further oxidized to a reactive quinone intermediate that can form depurinating DNA adducts, leading to genetic instability and promoting carcinogenesis.

Wnt/β-Catenin Signaling and EMT

Recent studies have implicated CYP1B1 in the activation of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. CYP1B1 can induce the expression of the transcription factor Sp1, which in turn upregulates β-catenin and its downstream targets. This cascade promotes an epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of CYP1B1 in cancer.

Quantitative Real-Time PCR (qRT-PCR) for CYP1B1 mRNA Expression

This protocol is for the quantification of CYP1B1 mRNA levels in cell lines or tissue samples.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (SYBR Green or TaqMan)

-

CYP1B1 specific primers

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity via gel electrophoresis.

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CYP1B1 and a housekeeping gene, and qPCR master mix.

-

Real-Time PCR Cycling: Perform qPCR using a real-time PCR instrument with the following typical cycling conditions: initial denaturation at 95°C for 5-10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60-65°C for 1 min.

-

Data Analysis: Analyze the amplification data using the comparative C_t (ΔΔC_t) method to determine the relative expression of CYP1B1 mRNA, normalized to the housekeeping gene.

Immunohistochemistry (IHC) for CYP1B1 Protein Expression

This protocol is for the detection and localization of CYP1B1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking solution (e.g., 10% goat serum)

-

Primary antibody: anti-CYP1B1 monoclonal or polyclonal antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or pressure cooker.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.

-

Blocking: Block non-specific antibody binding with a blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CYP1B1 antibody at a predetermined optimal dilution overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Signal Amplification: Incubate with streptavidin-HRP conjugate.

-

Visualization: Develop the signal with DAB chromogen, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip using a permanent mounting medium.

-

Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of CYP1B1 staining.

CYP1B1 Enzymatic Activity Assay

This protocol measures the catalytic activity of CYP1B1 using a fluorogenic substrate, 7-ethoxyresorufin (EROD).

Materials:

-

Cell lysates or microsomal fractions containing CYP1B1

-

7-Ethoxyresorufin (EROD)

-

NADPH

-

Resorufin standard

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or microsomal fractions from cells or tissues expressing CYP1B1.

-

Reaction Setup: In a 96-well black microplate, add the protein sample, EROD substrate, and buffer.

-

Initiate Reaction: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Standard Curve: Generate a standard curve using known concentrations of resorufin.

-

Data Analysis: Calculate the rate of resorufin formation and express the CYP1B1 activity as pmol of resorufin formed per minute per mg of protein. A commercial kit such as the P450-Glo™ CYP1B1 Assay can also be used, which employs a luminogenic substrate.

Cell Viability Assay

This protocol assesses the effect of CYP1B1 expression or inhibition on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

CYP1B1 inhibitor or siRNA for knockdown

-

Cell viability reagent (e.g., MTS, MTT, or resazurin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a CYP1B1 inhibitor at various concentrations or transfect with CYP1B1 siRNA. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Addition of Viability Reagent: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for CYP1B1 in the progression of various cancers. Its tumor-specific expression, coupled with its ability to activate carcinogens and modulate key oncogenic signaling pathways, makes it an attractive target for cancer therapy. Strategies currently being explored include the development of specific CYP1B1 inhibitors to block its pro-carcinogenic activity and the design of prodrugs that are selectively activated by CYP1B1 within the tumor microenvironment.

Future research should focus on further elucidating the complex regulatory mechanisms of CYP1B1 expression in tumors and its interplay with other signaling networks. The development of more potent and selective CYP1B1 inhibitors and the clinical validation of CYP1B1-targeted therapies hold great promise for improving cancer treatment outcomes. This technical guide provides a foundational resource for researchers and clinicians working to translate our understanding of CYP1B1 biology into effective anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP1B1 gene in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression Profile of CYP1A1 and CYP1B1 Enzymes in Colon and Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salvestrol-cancer.com [salvestrol-cancer.com]

Unveiling the Selectivity of CYP1B1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of CYP1B1-IN-1, a potent inhibitor of Cytochrome P450 1B1 (CYP1B1). The information presented herein is curated for researchers and professionals in the field of drug development and oncology.

Executive Summary

CYP1B1-IN-1, also identified as compound 9e in scientific literature, is a highly potent and selective inhibitor of the CYP1B1 enzyme.[1] Its remarkable selectivity against other closely related cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, underscores its potential as a targeted therapeutic agent. This document summarizes the quantitative inhibitory data, outlines the experimental methodology used to determine its activity, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of CYP1B1-IN-1 against key cytochrome P450 enzymes is summarized below. The data highlights the compound's significant selectivity for CYP1B1.

| Enzyme | IC50 (nM) | Selectivity (fold vs. CYP1A1) | Selectivity (fold vs. CYP1A2) |

| CYP1B1 | 0.49 | 10.6 | 150.2 |

| CYP1A1 | 5.2 | 1 | 14.2 |

| CYP1A2 | 73.6 | 0.07 | 1 |

Data sourced from MedchemExpress, citing Dong J, et al. Eur J Med Chem. 2020 Feb 1;187:111938.[1]

Experimental Protocols: Methodology for Determining Inhibitory Activity

The determination of the half-maximal inhibitory concentration (IC50) values for CYP1B1-IN-1 is typically performed using an in vitro enzyme inhibition assay. The most common method for assessing the activity of CYP1 family enzymes is the Ethoxyresorufin-O-deethylase (EROD) assay.

Ethoxyresorufin-O-deethylase (EROD) Assay (Generalized Protocol)

This protocol describes a standard procedure for measuring the inhibitory effect of a compound on CYP1B1, CYP1A1, and CYP1A2 activity.

1. Materials and Reagents:

-

Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes (microsomes from insect or yeast expression systems)

-

7-Ethoxyresorufin (substrate)

-

Resorufin (standard)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

CYP1B1-IN-1 (test compound)

-

DMSO (vehicle for the test compound)

-

96-well black microplates

-

Fluorescence plate reader

2. Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CYP1B1-IN-1 in DMSO.

-

Create a serial dilution of CYP1B1-IN-1 in potassium phosphate buffer.

-

Prepare a solution of 7-ethoxyresorufin in buffer.

-

Prepare a solution of NADPH in buffer.

-

Prepare a standard curve of resorufin in buffer.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well black microplate, add the recombinant CYP enzyme (CYP1B1, CYP1A1, or CYP1A2) and the potassium phosphate buffer.

-

Add the various concentrations of CYP1B1-IN-1 or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 7-ethoxyresorufin to all wells.

-

Start the enzymatic reaction by adding NADPH to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the formation of resorufin over time (kinetic reading) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Calculate the rate of resorufin formation for each concentration of CYP1B1-IN-1.

-

Normalize the data to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations: Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the role of CYP1B1 in cancer and the general workflow of the EROD assay.

Concluding Remarks

CYP1B1-IN-1 demonstrates exceptional potency and selectivity for CYP1B1, positioning it as a valuable tool for preclinical research and a promising candidate for further development as a targeted anti-cancer agent. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds. It is important to note that while the provided EROD assay protocol is a standard and widely accepted method, the specific details of the protocol used to generate the presented data for CYP1B1-IN-1 may vary and are detailed in the cited primary literature. Further investigation into the downstream effects of CYP1B1 inhibition by this compound on specific signaling pathways is warranted to fully elucidate its mechanism of action in a cellular context.

References

The Precision Blade: A Technical Guide to the Binding Affinity and Kinetics of CYP1B1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of CYP1B1-IN-1, a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1). This document details the quantitative inhibitory data, the experimental protocols for its determination, and the critical signaling pathways influenced by CYP1B1, offering a vital resource for professionals in pharmacology and drug discovery.

Quantitative Binding Affinity and Kinetics

CYP1B1-IN-1 has been identified as a highly potent inhibitor of the CYP1B1 enzyme. While comprehensive kinetic data for CYP1B1-IN-1 is not extensively available in public literature, its inhibitory potency is well-documented. To provide a broader context for understanding the kinetics of selective CYP1B1 inhibition, this guide includes comparative data for 2,4,3',5'-tetramethoxystilbene (TMS), a well-characterized, potent, and selective competitive inhibitor of CYP1B1.

Table 1: Inhibitory Potency of CYP1B1-IN-1

| Compound | IC50 (nM) |

| CYP1B1-IN-1 | 0.49[1] |

Table 2: Comparative Binding Affinity and Kinetics of a Representative CYP1B1 Inhibitor (TMS)

| Compound | Target | IC50 (nM) | Ki (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |

| 2,4,3',5'-Tetramethoxystilbene (TMS) | CYP1B1 | 3 | ~3 | ~50-fold | ~520-fold[2] |

| CYP1A1 | 150 | - | - | - | |

| CYP1A2 | 1560 | - | - | - |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. The Ki value is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Experimental Protocols

The determination of the binding affinity and kinetics of CYP1B1 inhibitors is crucial for their development as therapeutic agents or research tools. The following is a detailed methodology for a high-throughput fluorometric assay to determine the IC50 values of a test compound against various CYP isoforms.

Fluorometric CYP Inhibition Assay

This assay is widely used in early drug discovery for its speed, sensitivity, and cost-effectiveness.

Objective: To determine the concentration at which a test compound inhibits 50% of the enzymatic activity (IC50) of specific CYP isoforms.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1B1, CYP1A1, CYP1A2)

-

Fluorogenic substrates specific for each CYP isoform (e.g., 7-Ethoxyresorufin for CYP1A1 and CYP1B1)

-

NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., CYP1B1-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of the CYP enzymes, fluorogenic substrates, and the NADPH-generating system in potassium phosphate buffer.

-

Assay Setup:

-

In a 96-well plate, perform serial dilutions of the test compound to create a range of concentrations.

-

Add the recombinant CYP enzyme to each well containing the test compound and incubate for a short pre-incubation period at 37°C.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system to each well.

-

Incubation: Incubate the microplate at 37°C for a predetermined period, ensuring the reaction proceeds under linear conditions.

-

Fluorescence Measurement: Stop the reaction (e.g., by adding a suitable stop solution like acetonitrile) and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the product of the enzymatic reaction (e.g., resorufin).

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme or substrate) from the readings.

-

Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control (containing only the solvent).

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorometric CYP Inhibition Assay Workflow.

Signaling Pathways Involving CYP1B1

CYP1B1 plays a significant role in various cellular processes, and its dysregulation is implicated in several diseases, particularly cancer. The enzyme is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.[3][4] Inhibition of CYP1B1 by compounds like CYP1B1-IN-1 can therefore modulate critical signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon binding of a ligand, such as a polycyclic aromatic hydrocarbon, the AhR complex translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter region of target genes, including CYP1B1, leading to their increased transcription.

Wnt/β-Catenin Signaling Pathway

Recent studies have shown that CYP1B1 can activate the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.

CYP1B1 and Wnt/β-Catenin Signaling.

CYP1B1 has been shown to upregulate the transcription factor Sp1, which in turn can lead to the stabilization and nuclear translocation of β-catenin.[5] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and metastasis.

p38 MAP Kinase Pathway

Inflammatory cytokines, such as TNF-α, can upregulate the expression of CYP1B1 through the p38 mitogen-activated protein (MAP) kinase signal transduction pathway.

p38 MAP Kinase Pathway and CYP1B1 Upregulation.

Activation of the p38 MAP kinase cascade by inflammatory signals leads to the enhanced recruitment of the positive transcription elongation factor b (P-TEFb) and RNA polymerase II (RNAPII) to the CYP1B1 promoter, resulting in increased gene expression.

Conclusion

CYP1B1-IN-1 is a highly potent and selective inhibitor of CYP1B1. Understanding its binding affinity and the kinetics of its interaction with the enzyme is paramount for its application in research and potential therapeutic development. The methodologies and pathway analyses presented in this guide provide a foundational framework for researchers working with CYP1B1 inhibitors. Further elucidation of the complete kinetic profile of CYP1B1-IN-1 will be crucial for optimizing its use and advancing our understanding of the multifaceted roles of CYP1B1 in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

CYP1B1-IN-1: A Technical Guide to a Potent and Selective Chemical Probe for Cytochrome P450 1B1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology and other therapeutic areas due to its overexpression in a wide range of tumors and its role in the metabolic activation of procarcinogens.[1] The development of selective chemical probes for CYP1B1 is crucial for elucidating its biological functions and for the discovery of novel therapeutics. This technical guide provides an in-depth overview of CYP1B1-IN-1, a highly potent and selective inhibitor of CYP1B1, designed to serve as a valuable tool for researchers in this field.

CYP1B1-IN-1, also identified as Compound 9e, is a selective inhibitor of cytochrome P450 1B1. Its development has provided the scientific community with a powerful molecule for investigating the physiological and pathological roles of CYP1B1. This guide will detail its chemical properties, inhibitory potency and selectivity, the experimental protocols for its synthesis and evaluation, and its utility in studying CYP1B1-mediated signaling pathways.

Chemical Properties and Structure

CYP1B1-IN-1 is a synthetic molecule belonging to the 2-phenyl-4H-naphtho[1,2-b]pyran-4-one class of compounds. Its chemical structure is presented below:

Chemical Name: 2-(3-chlorophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS Number: 842122-33-2 Molecular Formula: C₁₉H₁₁ClO₂ Molecular Weight: 306.74 g/mol

Quantitative Data: Inhibitory Potency and Selectivity

The defining characteristic of a high-quality chemical probe is its potent and selective interaction with its intended target. CYP1B1-IN-1 exhibits exceptional potency for CYP1B1 with significant selectivity over the closely related isoforms CYP1A1 and CYP1A2.

| Enzyme | IC₅₀ (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |

| CYP1B1 | 0.49 | - | - |

| CYP1A1 | 5.2 | 10.6-fold | - |

| CYP1A2 | 73.6 | - | 150.2-fold |

Table 1: In vitro inhibitory potency of CYP1B1-IN-1 against human CYP1 family enzymes. Data sourced from MedChemExpress.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of CYP1B1-IN-1 and the key assays used to characterize its inhibitory activity. These protocols are based on the primary literature describing the discovery and evaluation of this compound.

Synthesis of CYP1B1-IN-1 (Compound 9e)

The synthesis of 2-(3-chlorophenyl)-4H-naphtho[1,2-b]pyran-4-one (CYP1B1-IN-1) is achieved through a multi-step process, which is detailed in the primary literature. A generalized synthetic scheme is presented below. For the specific reaction conditions, including reagents, solvents, temperatures, and reaction times, please refer to the cited publication.

General Synthetic Procedure:

A mixture of 1-hydroxy-2-naphthaldehyde and ethyl 3-(3-chlorophenyl)-3-oxopropanoate in ethanol is subjected to a base-catalyzed condensation reaction. The resulting intermediate is then cyclized under acidic conditions to yield the final product, CYP1B1-IN-1. Purification is typically achieved through column chromatography.

CYP1B1 Inhibition Assay (EROD Assay)

The inhibitory activity of CYP1B1-IN-1 is determined using a fluorometric assay that measures the O-deethylation of 7-ethoxyresorufin (EROD), a common substrate for CYP1 family enzymes.

Materials:

-

Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes (e.g., in microsomes)

-

7-Ethoxyresorufin (substrate)

-

Resorufin (fluorescent product standard)

-

NADPH regenerating system (or NADPH)

-

CYP1B1-IN-1 (dissolved in DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare a stock solution of CYP1B1-IN-1 in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

-

Reaction Mixture: In the wells of a 96-well plate, combine the potassium phosphate buffer, the respective recombinant CYP enzyme, and the various concentrations of CYP1B1-IN-1 or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate at 37°C for a designated time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 7-ethoxyresorufin to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable solvent, such as acetonitrile.

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CYP1B1 and a typical experimental workflow for characterizing a CYP1B1 inhibitor.

Conclusion

CYP1B1-IN-1 is a potent and selective chemical probe for cytochrome P450 1B1. Its well-defined inhibitory profile makes it an invaluable tool for investigating the role of CYP1B1 in cancer biology, drug metabolism, and other physiological processes. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate its use in research and drug discovery, ultimately contributing to a deeper understanding of CYP1B1 and the development of novel therapeutic strategies targeting this important enzyme.

References

Preclinical Evaluation of a Selective CYP1B1 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the preclinical evaluation of a selective Cytochrome P450 1B1 (CYP1B1) inhibitor, exemplified by 2,4,3′,5′-tetramethoxystilbene (TMS). CYP1B1 is a promising target in oncology as it is overexpressed in a wide array of human tumors and is involved in the metabolic activation of procarcinogens.[1] Selective inhibition of CYP1B1 presents a potential therapeutic strategy for cancer treatment.[2]

Core Data Presentation

The following tables summarize the key quantitative data for the preclinical assessment of the selective CYP1B1 inhibitor, 2,4,3′,5′-tetramethoxystilbene (TMS).

| Parameter | Value | Reference |

| IC₅₀ (CYP1B1) | 6 nM | [3] |

| IC₅₀ (CYP1A1) | 300 nM | |

| IC₅₀ (CYP1A2) | 3 µM | |

| Selectivity (vs CYP1A1) | 50-fold | |

| Selectivity (vs CYP1A2) | 500-fold | |

| Kᵢ (CYP1B1) | 3 nM | |

| Mode of Inhibition | Competitive |

Table 1: In Vitro Potency and Selectivity of TMS

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Enzyme Inhibition Assay (Ethoxyresorufin-O-deethylation - EROD)

This assay is used to determine the inhibitory activity of a compound against CYP1B1.

-

Enzyme Source: Recombinant human CYP1B1 co-expressed with NADPH-P450 reductase in bacterial membranes or purified enzymes.

-

Substrate: 7-Ethoxyresorufin.

-

Procedure:

-

The reaction mixture containing the enzyme, substrate, and varying concentrations of the inhibitor (e.g., TMS) is prepared in a suitable buffer.

-

The reaction is initiated by the addition of NADPH.

-

The conversion of ethoxyresorufin to the fluorescent product, resorufin, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear portion of the fluorescence curve.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determination of Inhibition Mechanism (Kᵢ)

-

Procedure:

-

EROD assays are performed with varying concentrations of both the substrate (ethoxyresorufin) and the inhibitor (TMS).

-

Reaction rates are measured as described above.

-

The data is plotted using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

For competitive inhibition, the Kᵢ value is calculated from the x-intercept of the Dixon plot or by fitting the data to the competitive inhibition equation.

-

Mutagenicity Assay

This assay assesses the inhibitor's ability to prevent the metabolic activation of a pro-mutagen by CYP1B1.

-

System: An Escherichia coli lac-based mutagenicity tester system containing functional human CYP1B1.

-

Pro-mutagen: 2-amino-3,5-dimethylimidazo[4,5-f]quinoline.

-

Procedure:

-

The tester bacteria are incubated with the pro-mutagen in the presence and absence of the CYP1B1 inhibitor (TMS).

-

The number of revertant colonies (mutated bacteria) is counted after a suitable incubation period.

-

A reduction in the number of revertant colonies in the presence of the inhibitor indicates its ability to block the mutagenic activation of the pro-mutagen.

-

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cytochrome P450 1B1: a novel anticancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of CYP1B1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in extrahepatic tissues.[1][2] It plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[2][3][4] Notably, CYP1B1 is overexpressed in a wide range of human cancers, making it a compelling target for anticancer therapies. The enzyme's involvement in the activation of procarcinogens and its contribution to therapeutic resistance underscore the importance of developing potent and selective CYP1B1 inhibitors.

CYP1B1-IN-1 (also known as Compound 9e) is a highly potent and selective inhibitor of CYP1B1. These application notes provide a detailed protocol for the in vitro evaluation of CYP1B1-IN-1, along with a summary of its inhibitory activity and an overview of the key signaling pathways influenced by CYP1B1.

Quantitative Data Summary

CYP1B1-IN-1 demonstrates exceptional potency as an inhibitor of human CYP1B1. The following table summarizes its in vitro inhibitory activity.

| Compound | Target | IC50 Value | Assay Type | Reference |

| CYP1B1-IN-1 | Human CYP1B1 | 0.49 nM | Biochemical Assay |

Signaling Pathways Involving CYP1B1

CYP1B1's role in cancer progression is linked to its ability to metabolize compounds into genotoxic products and to modulate key signaling pathways that promote cell proliferation, metastasis, and survival. One of the critical mechanisms involves the upregulation of the transcription factor Sp1, which in turn activates downstream oncogenic pathways such as Wnt/β-catenin and the urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system. Inhibition of CYP1B1 is expected to downregulate these pathways, thereby reducing cancer cell growth and invasion.

Experimental Protocols

This section details a luminescent-based in vitro assay to determine the inhibitory activity of CYP1B1-IN-1 on human recombinant CYP1B1. This protocol is adapted from commercially available assays such as the P450-Glo™ system.

Objective:

To determine the 50% inhibitory concentration (IC50) of CYP1B1-IN-1 against human recombinant CYP1B1 enzyme activity.

Materials and Reagents:

-

Human recombinant CYP1B1 enzyme and membranes (e.g., from insect cells)

-

CYP1B1 substrate (e.g., a luciferin derivative)

-

NADPH Regeneration System

-

Luciferin Detection Reagent

-

Potassium Phosphate Buffer (pH 7.4)

-

CYP1B1-IN-1 (and other test compounds)

-

Positive control inhibitor (e.g., α-naphthoflavone)

-

DMSO (for compound dilution)

-

White, opaque 96-well microplates

-

Luminometer

Experimental Workflow Diagram:

Detailed Protocol:

-

Preparation of Reagents:

-

CYP1B1 Enzyme/Membrane Mix: Thaw human recombinant CYP1B1 membranes on ice. Dilute the membranes in potassium phosphate buffer to the desired concentration.

-

CYP1B1-IN-1 Dilution Series: Prepare a stock solution of CYP1B1-IN-1 in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Further dilute these in potassium phosphate buffer to the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).

-

Control Wells: Prepare wells with a known inhibitor (e.g., α-naphthoflavone) as a positive control and wells with buffer/DMSO as a negative (vehicle) control.

-

Substrate/NADPH Mix: Prepare the luciferin-based substrate and the NADPH regeneration system in potassium phosphate buffer according to the manufacturer's instructions immediately before use.

-

-

Assay Procedure:

-

Add the diluted CYP1B1-IN-1, positive control, or vehicle control to the appropriate wells of a 96-well white, opaque microplate.

-

Add the diluted CYP1B1 enzyme/membrane mix to all wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the Substrate/NADPH mix to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.

-

Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent to all wells. This reagent typically contains a component to stop the CYP450 reaction and the luciferase enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the CYP1B1 enzyme activity.

-

Calculate the percent inhibition for each concentration of CYP1B1-IN-1 relative to the vehicle control wells.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of CYP1B1-IN-1.

-

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro characterization of CYP1B1-IN-1. The high potency of this inhibitor makes it a valuable tool for studying the roles of CYP1B1 in cancer biology and a promising lead compound for the development of novel anticancer therapeutics. The detailed assay methodology will enable researchers to reliably assess the inhibitory activity of CYP1B1-IN-1 and other potential inhibitors, facilitating further drug discovery and development efforts targeting CYP1B1.

References

- 1. portlandpress.com [portlandpress.com]

- 2. CYP1B1 - Wikipedia [en.wikipedia.org]

- 3. Molecular modelling of human CYP1B1 substrate interactions and investigation of allelic variant effects on metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP1B1 gene: Implications in glaucoma and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using CYP1B1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1][2] Predominantly found in extrahepatic tissues, CYP1B1 is involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1] Notably, CYP1B1 is overexpressed in a variety of human tumors, including breast, prostate, and ovarian cancers, while its expression in normal tissues is limited.[3][4] This tumor-specific expression makes CYP1B1 an attractive target for cancer therapy and chemoprevention. Inhibition of CYP1B1 can prevent the metabolic activation of procarcinogens and may enhance the efficacy of existing chemotherapeutic agents.

CYP1B1-IN-1 is a highly potent and selective inhibitor of CYP1B1 with a reported half-maximal inhibitory concentration (IC₅₀) of 0.49 nM. Its high potency and selectivity make it a valuable tool for studying the biological functions of CYP1B1 and for the development of novel anticancer therapies.

These application notes provide detailed protocols for utilizing CYP1B1-IN-1 in various cell-based assays to investigate its effects on cancer cell proliferation, signaling pathways, and enzyme activity.

Quantitative Data Summary

The following tables summarize key quantitative data for CYP1B1 inhibitors. While specific data for CYP1B1-IN-1 is limited, the provided IC₅₀ value highlights its potency. The tables also include representative data from studies on other CYP1B1 inhibitors to provide a comparative context for experimental design and data interpretation.

Table 1: Inhibitory Activity of CYP1B1 Inhibitors

| Compound | IC₅₀ (nM) | Target Enzyme | Notes |

| CYP1B1-IN-1 | 0.49 | CYP1B1 | Highly potent and selective inhibitor. |

| α-Naphthoflavone derivative | 0.043 | CYP1B1 | Overcomes docetaxel resistance in MCF-7/1B1 cells. |

| Galangin (3,5,7-trihydroxyflavone) | 3 | CYP1B1 | A naturally occurring flavonoid inhibitor. |

| Tetramethoxystilbene (TMS) | Not specified | CYP1B1 | A well-characterized CYP1B1 inhibitor used in numerous cell-based studies. |

Table 2: Effects of CYP1B1 Inhibition on Cell Viability

| Cell Line | Inhibitor | Concentration | Effect on Cell Viability | Assay |

| MCF-7 (Breast Cancer) | TMS | 10 µM | Significant decrease | CCK assay |

| MCF-10A (Non-tumorigenic Breast) | TMS | Not specified | Decreased proliferation | Not specified |

| MDA-MB-231 (Breast Cancer) | TMS | Not specified | Decreased proliferation | Not specified |

| HeLa (Cervical Cancer) | TMS | 10 µM | Decreased β-catenin and cyclin D1 expression | Western Blot |

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to characterize the effects of CYP1B1-IN-1.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This assay determines the effect of CYP1B1-IN-1 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

CYP1B1-IN-1

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of CYP1B1-IN-1 in DMSO.

-

Prepare serial dilutions of CYP1B1-IN-1 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of CYP1B1-IN-1 or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT reagent and incubate for 4 hours.

-

If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the impact of CYP1B1-IN-1 on the protein expression levels of key components of signaling pathways, such as the Wnt/β-catenin pathway.

Materials:

-

Cancer cell line

-

6-well plates

-

CYP1B1-IN-1

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-CYP1B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of CYP1B1-IN-1 or vehicle control for the specified time (e.g., 24 or 48 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures changes in the mRNA expression of target genes upon treatment with CYP1B1-IN-1.

Materials:

-

Cancer cell line

-

6-well plates

-

CYP1B1-IN-1

-

DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., CTNNB1 (β-catenin), MYC, CCND1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Treat cells in 6-well plates with CYP1B1-IN-1 as described for the Western blot protocol.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using a qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: 7-Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Activity

This assay directly measures the enzymatic activity of CYP1B1 in cells.

Materials:

-

Cancer cell line with known CYP1B1 expression

-

96-well black, clear-bottom plates

-

CYP1B1-IN-1

-

DMSO

-

7-Ethoxyresorufin (EROD) substrate

-

Dicumarol (to inhibit DT-diaphorase)

-

Resorufin standard

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Pre-incubate the cells with various concentrations of CYP1B1-IN-1 or vehicle control for a specified time (e.g., 1 hour).

-

Add the EROD substrate and dicumarol to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the fluorescence of the product, resorufin, using a fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm).

-

Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.

-

Calculate the CYP1B1 activity and determine the inhibitory effect of CYP1B1-IN-1.

Visualizations

Signaling Pathway

Caption: Inhibition of CYP1B1 by CYP1B1-IN-1 blocks the activation of Sp1 and the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and metastasis.

Experimental Workflow

Caption: A general workflow for investigating the effects of CYP1B1-IN-1 on cancer cells using a panel of cell-based assays.

References

- 1. [PDF] CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | Semantic Scholar [semanticscholar.org]

- 2. d-nb.info [d-nb.info]

- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Determination of Dose-Response Curve for CYP1B1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for metabolizing a wide range of endogenous and exogenous compounds.[1][2][3] Unlike other P450 enzymes, CYP1B1 is primarily found in extrahepatic tissues and is often overexpressed in a wide variety of human cancers, including breast, prostate, and ovarian tumors, while having minimal expression in corresponding normal tissues.[2][4] This tumor-specific expression makes CYP1B1 an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of procarcinogens and steroid hormones, which can lead to carcinogenic metabolites that damage DNA.

Inhibitors of CYP1B1, such as the investigational compound CYP1B1-IN-1, are being developed to block the enzyme's activity, thereby preventing the formation of these harmful metabolites and potentially inhibiting cancer cell proliferation and enhancing the efficacy of other chemotherapeutic agents. A critical step in the preclinical development of any inhibitor is the determination of its dose-response curve to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

This application note provides detailed protocols for determining the dose-response curve and IC50 value of CYP1B1-IN-1 using both a direct enzymatic assay and a cell-based viability assay.

CYP1B1 and its Role in Signaling

CYP1B1 has been shown to influence key oncogenic signaling pathways. One such pathway is the Wnt/β-catenin signaling cascade, which is crucial for cell proliferation and differentiation. Overexpression of CYP1B1 can lead to the activation of this pathway, promoting the translocation of β-catenin into the nucleus, where it modulates the expression of target genes involved in cell growth and metastasis.

Protocol 1: In Vitro Enzymatic Assay for IC50 Determination

This protocol describes a direct enzymatic assay to measure the inhibitory effect of CYP1B1-IN-1 on purified, recombinant human CYP1B1 enzyme. Luminescent assays, such as the P450-Glo™ system, are highly sensitive and suitable for high-throughput screening. The assay measures the conversion of a luminogenic substrate into luciferin by CYP1B1, which then produces light in a reaction with luciferase.

Methodology

-

Reagent Preparation:

-

CYP1B1-IN-1 Stock Solution: Prepare a 10 mM stock solution of CYP1B1-IN-1 in 100% DMSO.

-

Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM). A typical 8-point dilution series is recommended.

-

Enzyme/Buffer Solution: Prepare a solution containing recombinant human CYP1B1 enzyme in a potassium phosphate buffer (pH 7.4). The final enzyme concentration should be determined based on the manufacturer's recommendation (e.g., 5-10 pmol/well).

-

Substrate Solution: Prepare the luminogenic substrate and NADPH regeneration system according to the assay kit's manual (e.g., P450-Glo™).

-

-

Assay Procedure:

-

Add 25 µL of the CYP1B1 enzyme solution to each well of a white, opaque 96-well plate.

-

Add 1 µL of the serially diluted CYP1B1-IN-1 or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate/NADPH solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and initiate luminescence by adding 50 µL of the Luciferin Detection Reagent to each well.

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of CYP1B1-IN-1 using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

-

Plot the % Inhibition against the log concentration of CYP1B1-IN-1.

-

Use non-linear regression analysis (four-parameter logistic model) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Data Presentation

| CYP1B1-IN-1 Conc. (µM) | Luminescence (RLU) | % Inhibition |

| 100 | 1,520 | 98.1% |

| 30 | 3,450 | 95.7% |

| 10 | 12,800 | 84.0% |

| 3 | 45,600 | 43.0% |

| 1 | 71,200 | 11.0% |

| 0.3 | 78,900 | 1.4% |

| 0.1 | 80,100 | 0.0% |

| 0 (Vehicle) | 80,150 | 0.0% |

| Background | 1,200 | - |

Table 1: Example data from a CYP1B1 enzymatic inhibition assay.

Protocol 2: Cell-Based Assay for IC50 Determination

This protocol measures the effect of CYP1B1-IN-1 on the viability of cancer cells that endogenously overexpress CYP1B1 (e.g., SK-OV-3 ovarian cancer cells, PC-3 prostate cancer cells). This provides a more physiologically relevant assessment of the inhibitor's potency. Cell viability can be measured using various methods, such as MTS or MTT assays, which quantify mitochondrial metabolic activity.

Methodology

-

Cell Culture and Plating:

-

Culture a cancer cell line known to overexpress CYP1B1 in the recommended medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a 2X working solution of each CYP1B1-IN-1 concentration by diluting the stock solutions in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the appropriate 2X working solution to each well. Remember to include vehicle control wells (medium with the highest concentration of DMSO used).

-

Incubate the plate for an additional 48 to 72 hours.

-

-

Viability Measurement (MTS Assay Example):

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell line's metabolic rate.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each concentration relative to the vehicle control using the formula: % Viability = 100 * (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)

-

Plot the % Viability against the log concentration of CYP1B1-IN-1.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Data Presentation

| CYP1B1-IN-1 Conc. (µM) | Absorbance (490 nm) | % Viability |

| 100 | 0.125 | 4.1% |

| 30 | 0.188 | 9.0% |

| 10 | 0.430 | 27.1% |

| 3 | 0.855 | 59.3% |

| 1 | 1.150 | 82.8% |

| 0.3 | 1.295 | 94.2% |

| 0.1 | 1.350 | 98.4% |

| 0 (Vehicle) | 1.365 | 100.0% |

| Blank | 0.095 | - |

Table 2: Example data from a cell-based viability assay.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for determining the dose-response curve and IC50 value of the CYP1B1 inhibitor, CYP1B1-IN-1. The direct enzymatic assay offers a precise measurement of the inhibitor's interaction with its target, while the cell-based assay provides crucial information on its efficacy in a biological context. Together, these experiments are fundamental for the characterization and advancement of novel CYP1B1 inhibitors in the drug development pipeline.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. CYP1B1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of CYP1B1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide array of endogenous and exogenous compounds.[1] Notably, CYP1B1 is overexpressed in a variety of human tumors, including breast, prostate, and ovarian cancers, while its expression in normal tissues is limited.[2] This differential expression makes CYP1B1 an attractive target for the development of selective anticancer therapies. CYP1B1 is involved in the metabolic activation of procarcinogens and plays a role in key signaling pathways, such as the Wnt/β-catenin pathway, contributing to cell proliferation and metastasis.[1][3]

CYP1B1-IN-1 is a potent and selective inhibitor of CYP1B1. These application notes provide a comprehensive guide for utilizing CYP1B1-IN-1 in high-throughput screening (HTS) assays to identify and characterize modulators of CYP1B1 activity. The provided protocols and data will aid researchers in the efficient evaluation of compound libraries and the advancement of drug discovery programs targeting CYP1B1.

Data Presentation

The following table summarizes the available quantitative data for CYP1B1-IN-1.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| CYP1B1-IN-1 | CYP1B1 | 0.49 | Data not available in the conducted search | MedchemExpress |

Experimental Protocols

High-Throughput Screening for CYP1B1 Inhibition using a Luminescence-Based Assay

This protocol is adapted for the use of the P450-Glo™ CYP1B1 Assay (Promega) for high-throughput screening of inhibitors. This assay utilizes a luminogenic substrate that is converted by CYP1B1 into luciferin, which then generates a luminescent signal in the presence of luciferase. The intensity of the light is directly proportional to CYP1B1 activity.[4]

Materials:

-

P450-Glo™ CYP1B1 Assay System (Promega, Cat. No. V8761 or V8762), which includes:

-

CYP1B1 Substrate

-

Luciferin Detection Reagent

-

-

Recombinant human CYP1B1 enzyme (e.g., Supersomes™ from Corning)

-

NADPH Regeneration System (e.g., Promega, Cat. No. V9510)

-

CYP1B1-IN-1 (positive control inhibitor)

-

Test compounds from the screening library

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

White, opaque 96-well or 384-well microplates suitable for luminescence measurements

-

Multichannel pipettes or automated liquid handling system

-

Plate shaker

-

Luminometer

Protocol:

-

Compound Plating:

-

Prepare a stock solution of CYP1B1-IN-1 in DMSO.

-

Prepare stock solutions of all test compounds in DMSO.

-

Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of each test compound and the positive control (CYP1B1-IN-1) at various concentrations into the wells of a 96-well or 384-well plate. Include wells with DMSO only as a negative control (100% activity).

-

-

Enzyme and Substrate Preparation:

-

Prepare a reaction master mix containing the recombinant human CYP1B1 enzyme, the luminogenic CYP1B1 substrate, and the NADPH Regeneration System in the appropriate buffer as recommended in the P450-Glo™ technical bulletin. The final concentration of the enzyme and substrate should be optimized for robust signal-to-background ratio.

-

-

Initiation of the Reaction:

-

Add the reaction master mix to each well of the compound plate.

-

Mix the contents of the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add an equal volume of the Luciferin Detection Reagent to each well. This reagent stops the CYP1B1 reaction and initiates the luminescent signal.

-

Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value for each active compound by fitting the data to a four-parameter logistic dose-response curve.

-

Visualizations

Experimental Workflow

Caption: High-throughput screening workflow for CYP1B1 inhibitors.

CYP1B1 Signaling Pathway and Inhibition

Caption: CYP1B1 signaling and the inhibitory action of CYP1B1-IN-1.

References

- 1. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of Ligand Specificity Factors for CYP1A Subfamily Enzymes from Molecular Modeling Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CYP1B1-IN-1 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CYP1B1-IN-1, a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1), in drug metabolism research. This document outlines the inhibitor's characteristics, presents key quantitative data, and offers detailed protocols for its application in various experimental settings.

Introduction to CYP1B1 and its Role in Drug Metabolism

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds such as steroids and fatty acids.[1][2][3] Unlike many other CYP enzymes that are primarily located in the liver, CYP1B1 is predominantly expressed in extrahepatic tissues.[2] Notably, CYP1B1 is often overexpressed in a variety of tumor tissues, including breast, prostate, and lung cancers.[2] This differential expression makes it a compelling target for cancer therapy and chemoprevention.

CYP1B1's role in drug metabolism is significant as it can be responsible for the metabolic activation of procarcinogens and can contribute to the development of resistance to certain chemotherapeutic agents. Therefore, selective inhibitors of CYP1B1, such as CYP1B1-IN-1, are invaluable tools for researchers to investigate the specific contribution of this enzyme to drug metabolism, assess potential drug-drug interactions, and develop novel therapeutic strategies.

CYP1B1-IN-1: A Potent and Selective Inhibitor

Data Presentation

Table 1: Inhibitory Potency of Selected CYP1B1 Inhibitors

| Inhibitor | Target CYP | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |

| CYP1B1-IN-1 (Compound 9e) | CYP1B1 | 0.49 | Not Available | Not Available |

| 2,4,3',5'-Tetramethoxystilbene (TMS) | CYP1B1 | 6 | >50-fold | >500-fold |

| CYP1A1 | 300 | - | - | |

| CYP1A2 | 3000 | - | - | |

| α-Naphthoflavone | CYP1B1 | 5 | 12-fold | ~1.2-fold |

| CYP1A1 | 60 | - | - | |

| CYP1A2 | 6 | - | - |

Data for TMS and α-Naphthoflavone are included for comparative purposes to highlight the importance of inhibitor selectivity.

Experimental Protocols